molecular formula C15H18N2O6S B3157221 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 847587-45-5

1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3157221
CAS No.: 847587-45-5
M. Wt: 354.4 g/mol
InChI Key: ZGXACHDARDLPSU-UHFFFAOYSA-N
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Description

1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a 5-oxopyrrolidine derivative featuring a morpholine sulfonyl group attached to the para position of the phenyl ring. This structural motif combines a pyrrolidone core with a sulfonamide-linked morpholine moiety, which is known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O6S/c18-14-9-11(15(19)20)10-17(14)12-1-3-13(4-2-12)24(21,22)16-5-7-23-8-6-16/h1-4,11H,5-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXACHDARDLPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 4-(morpholin-4-ylsulfonyl)aniline, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide derivative. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that compounds similar to 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid exhibit promising anticancer properties. The structural components allow for potential interactions with cancer-related biological targets, making it a candidate for further investigation in oncology.

Case Study Example :
A study conducted on similar morpholine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating that the sulfonamide functionality enhances biological activity through improved target binding.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory applications. The morpholine sulfonamide moiety is known to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Research Insight :
Research involving related compounds has shown a reduction in pro-inflammatory cytokines, suggesting that this class of compounds may serve as effective anti-inflammatory agents.

Antimicrobial Activity

The unique combination of functional groups in this compound may also confer antimicrobial properties. The presence of the pyrrolidine core is often associated with enhanced interaction with microbial targets.

Data Table: Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(3-chlorophenyl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamideContains chlorophenyl and pyridineAnticancer
N-(4-tert-butylphenyl)-2-(1-methylpiperidin-4-yl)methylamino-pyridineFeatures piperidin and tert-butyl groupsAnti-inflammatory
6-chloro-N-(3-fluorophenyl)-2-(pyridin-4-ylmethylamino)pyridineContains fluorophenyl and pyridineAntimicrobial

Future Research Directions

Given the promising preliminary data, future research should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : To elucidate the exact pathways through which the compound exerts its biological effects.
  • Formulation Development : To enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group can form hydrogen bonds and other interactions with the active sites of proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The 5-oxopyrrolidine scaffold is versatile, with modifications primarily occurring at the phenyl ring (position 1) and the pyrrolidine ring (position 3). Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Phenyl Ring Key Functional Groups Melting Point (°C) Solubility Profile
Target Compound 4-(Morpholin-4-ylsulfonyl) Sulfonamide, carboxylic acid Not reported Moderate (polar groups)
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH Chloro, hydroxyl, carboxylic acid Decomposes at 290 Low (hydrophobic Cl)
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2) 4-COOH Carboxylic acid (bis) 290 (decomp.) High (polar COOH)
Methyl 1-[4-(methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate (3) 4-(COOCH₃) Ester (bis) 142–143 Low (hydrophobic esters)
1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid 4-(Dihydroxybenzylideneamino) Schiff base, phenolic OH Not reported Moderate (H-bond donors)

Key Observations :

  • Carboxylic acid derivatives (e.g., compound 2) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas esters (e.g., compound 3) have lower melting points .
  • The sulfonamide group in the target compound may increase metabolic stability compared to esters or hydrazides ().
Antioxidant Activity
  • 1-(5-Chloro-2-hydroxyphenyl) derivatives () demonstrated 1.35–1.5× higher DPPH radical scavenging activity than ascorbic acid, attributed to electron-donating hydroxyl and chloro groups .
  • The morpholinylsulfonyl group in the target compound is electron-withdrawing, which may reduce direct radical scavenging but enhance enzyme-targeted antioxidant effects (e.g., Nrf2 pathway activation) .
Anticonvulsant Activity
  • 1-[6-(4-Substituted phenyl)pyridin-2-yl] derivatives () showed ED₅₀ values of 13.4–18.6 mg/kg in electroshock tests, comparable to standard drugs. The target compound’s sulfonamide group could improve blood-brain barrier penetration, though this remains untested .
Cytoprotective and Nrf2 Activation
  • 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl} derivative () activated the Nrf2 pathway with dose-dependent effects, outperforming parent molecules.

Biological Activity

1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid, a complex organic compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and data tables.

Structure and Synthesis

The compound features a pyrrolidine ring, a morpholine sulfonyl group, and a carboxylic acid functional group. Its molecular formula is C15H18N2O6SC_{15}H_{18}N_{2}O_{6}S with a molecular weight of 354.38 g/mol . The synthesis typically involves multiple steps starting from 4-(morpholin-4-ylsulfonyl)aniline, followed by cyclization reactions to form the pyrrolidine ring .

Anticancer Properties

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. For instance, compounds similar to this compound were tested against A549 human lung adenocarcinoma cells. The results indicated structure-dependent anticancer activity, with some compounds reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Comparison to Cisplatin
1A54966More potent
2HSAEC1-KTNot significantLess toxic

These findings suggest that modifications in the structure can enhance the efficacy and selectivity of these compounds against cancer cells while minimizing toxicity to normal cells.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have shown that derivatives possess activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure of these compounds plays a crucial role in their effectiveness against resistant strains .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus (MRSA)0.5High
Klebsiella pneumoniae1.0Moderate
Pseudomonas aeruginosa2.0Moderate

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The morpholine sulfonyl group is believed to enhance binding through hydrogen bonds, while the pyrrolidine ring contributes to overall binding affinity and specificity .

Case Studies

In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound alongside its derivatives in an A549 cell model. The study revealed that certain structural modifications led to increased cytotoxicity against cancer cells while showing reduced toxicity towards non-cancerous cells . This highlights the potential for developing targeted therapies using this compound as a scaffold.

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

Answer: The compound is typically synthesized via multi-step reactions involving:

  • Condensation reactions : Chalcones (e.g., 3a-c) react with hydrazine hydrate or phenylhydrazine in refluxing ethanol or acetic acid to form pyrazoline derivatives (e.g., 4a-c, 5a-c). Yields range from 56% to 87% depending on substituents and reaction conditions .
  • Itaconic acid-based synthesis : Reaction of itaconic acid with aromatic amines (e.g., p-aminobenzoic acid) in aqueous reflux yields pyrrolidinone cores. For example, 1-(4-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (2) was synthesized with decomposition at 290°C .
  • Esterification and functionalization : Carboxylic acid groups are esterified using methanol/H₂SO₄, followed by hydrazide formation (e.g., compound 4) for further derivatization .

Q. Which spectroscopic techniques are used for structural characterization?

Answer: Standard protocols include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, compound 5a shows distinct pyrrolidinone carbonyl signals at δ 170–175 ppm .
  • FT-IR : Confirms functional groups (e.g., C=O stretches at 1670–1729 cm⁻¹, NH stretches at ~3277 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular ions (e.g., [M+H]+ = 392.4 for 5a) .
  • Elemental analysis : Discrepancies between calculated and observed carbon content (e.g., 3.7–12% in compound 4c) may indicate impurities, necessitating repeated purification .

Q. What in vitro assays evaluate its pharmacological potential?

Answer: Common assays include:

  • Anticancer activity : Testing against cancer cell lines (e.g., breast and pancreatic cancer spheroids) using colony formation and migration assays .
  • Antioxidant/antimicrobial assays : DPPH radical scavenging or bacterial growth inhibition studies .
  • Nrf2 activation : PC-12 cell models assess cytoprotective effects via Keap1-Nrf2 pathway modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Answer: Strategies include:

  • Catalyst variation : Using acetic acid vs. H₂SO₄ for esterification alters reaction efficiency. For example, H₂SO₄ in methanol achieved 142–143°C melting points for methyl esters .
  • Solvent polarity : Refluxing in ethanol vs. 1,4-dioxane affects chalcone-phenylhydrazine condensation rates .
  • Stepwise purification : Alkaline dissolution (5% NaOH) followed by acidification isolates pure carboxylic acids (e.g., compound 2) .

Q. How to resolve elemental analysis discrepancies in pyrrolidinone derivatives?

Answer: Addressing mismatches (e.g., 12% deviation in compound 4c ):

  • Repetitive recrystallization : Use solvents like ethanol or acetone to remove byproducts.
  • Complementary techniques : Combine HPLC with NMR to confirm purity.
  • Alternative synthesis routes : Switch from hydrazine hydrate to acylhydrazines to reduce side reactions .

Q. How can computational methods guide derivative design for enhanced bioactivity?

Answer:

  • Virtual screening : Identify Keap1-binding candidates using molecular docking. For example, SKT359126 derivatives were designed to enhance Nrf2 activation .
  • SAR studies : Modify substituents (e.g., morpholinylsulfonyl vs. dihydroxyphenyl groups) to improve binding affinity. Compound 1-{4-[(3,4-dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid showed dose-dependent Nrf2 activation .
  • DFT calculations : Predict stability and electronic properties of intermediates (e.g., chalcone derivatives) to prioritize synthetic targets .

Q. Methodological Recommendations

  • Synthetic optimization : Prioritize high-yield routes (e.g., hydrazine hydrate condensation in ethanol ).
  • Data validation : Cross-reference NMR assignments with APT experiments to resolve overlapping signals .
  • Biological testing : Use 3D tumor spheroid models to better mimic in vivo conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid

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